Methyl 3,5-difluoropyridine-2-carboxylate
Overview
Description
Methyl 3,5-difluoropyridine-2-carboxylate: is a fluorinated pyridine derivative with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific research and industrial applications.
Scientific Research Applications
Chemistry: Methyl 3,5-difluoropyridine-2-carboxylate is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis .
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and specialty chemicals due to its unique reactivity and stability .
Safety and Hazards
“Methyl 3,5-difluoropyridine-2-carboxylate” is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Target of Action
Methyl 3,5-difluoropyridine-2-carboxylate is a fluorinated pyridine compound Fluorinated pyridines, in general, have been used in the synthesis of various biologically active compounds .
Mode of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
As a fluoropyridine, it is known to possess interesting and unusual physical, chemical, and biological properties .
Biochemical Analysis
Biochemical Properties
Methyl 3,5-difluoropyridine-2-carboxylate plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its activity. For example, this compound may act as a competitive inhibitor, binding to the same site as the substrate and preventing the enzyme from catalyzing its reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may alter the phosphorylation state of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can modulate the expression of specific genes, either upregulating or downregulating their transcription . These changes can have profound effects on cellular metabolism, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function . In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to persistent changes in cellular function, such as altered gene expression or metabolic activity . These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, such as cell death or tissue damage . These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, the compound may inhibit an enzyme involved in a specific pathway, reducing the flow of metabolites through that pathway and leading to an accumulation of upstream intermediates . These changes can have significant effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity . The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . The distribution of this compound within the cell can influence its activity and the nature of its interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function . The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may be targeted to the mitochondria, affecting cellular metabolism and energy production . The specific localization of the compound can determine the nature and extent of its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of Pyridine Derivatives: One common method involves the fluorination of pyridine derivatives using fluorinating agents such as N-fluoropyridinium salts . The reaction typically occurs under basic conditions, leading to the formation of the desired fluorinated product.
Multistep Synthesis: Another approach involves a multistep synthesis starting from commercially available pyridine derivatives.
Industrial Production Methods: Industrial production of methyl 3,5-difluoropyridine-2-carboxylate often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3,5-difluoropyridine-2-carboxylate can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative.
Comparison with Similar Compounds
- Methyl 2,4-difluoropyridine-3-carboxylate
- Methyl 3,6-difluoropyridine-2-carboxylate
- Methyl 2,5-difluoropyridine-3-carboxylate
Comparison: Methyl 3,5-difluoropyridine-2-carboxylate is unique due to the specific positioning of the fluorine atoms on the pyridine ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3,5-difluoropyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJHSWYHTRMPJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673212 | |
Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955885-64-0 | |
Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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